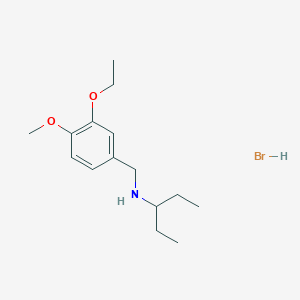![molecular formula C12H20O3 B1652904 8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol CAS No. 1628927-36-5](/img/structure/B1652904.png)
8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol
Descripción general
Descripción
8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.28 g/mol. This compound is characterized by its unique spirocyclic structure, which includes two oxygen atoms and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol are not well-documented. Typically, industrial synthesis would involve optimizing the laboratory-scale synthetic routes for larger-scale production, ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may yield a hydrocarbon.
Aplicaciones Científicas De Investigación
8,11-Dioxadispiro[4147
Chemistry: It can be used as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its unique structure may be studied for potential biological activity or as a model compound in structural biology.
Medicine: Research may explore its potential as a pharmacophore or a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The specific mechanism of action for 8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol is not well-documented. Generally, the compound’s effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions. Detailed studies would be required to elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol include other spirocyclic compounds with similar structural motifs. Examples include:
- Spiro[4.5]decane derivatives
- Spiro[4.6]undecane derivatives
- Spiro[5.5]undecane derivatives
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which includes two oxygen atoms and a hydroxyl group. This structure may confer unique chemical and biological properties, distinguishing it from other spirocyclic compounds.
Propiedades
IUPAC Name |
8,11-dioxadispiro[4.1.47.35]tetradecan-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c13-10-3-6-12(14-7-8-15-12)9-11(10)4-1-2-5-11/h10,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQRBFORIQNKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3(CCC2O)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273229 | |
| Record name | 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1628927-36-5 | |
| Record name | 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628927-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxadispiro[4.1.4.3]tetradecan-12-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrobromide](/img/structure/B1652822.png)


amine hydrobromide](/img/structure/B1652828.png)


![[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate](/img/structure/B1652833.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide](/img/structure/B1652834.png)
![{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine sulfate](/img/structure/B1652835.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride](/img/structure/B1652839.png)


